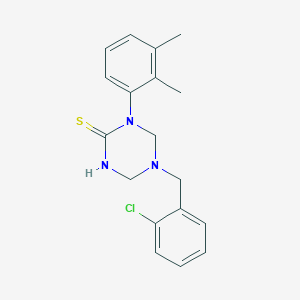
5-(2-Chlorobenzyl)-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring substituted with chlorophenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate substituted anilines with triazinane derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazinane derivatives.
Scientific Research Applications
5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.
5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-selenone: Contains a selenium atom instead of sulfur.
5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-imine: Contains an imine group instead of thione.
Uniqueness
The uniqueness of 5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione lies in its specific substitution pattern and the presence of the thione group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20ClN3S |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H20ClN3S/c1-13-6-5-9-17(14(13)2)22-12-21(11-20-18(22)23)10-15-7-3-4-8-16(15)19/h3-9H,10-12H2,1-2H3,(H,20,23) |
InChI Key |
DVMLRMCNQOAFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CN(CNC2=S)CC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















